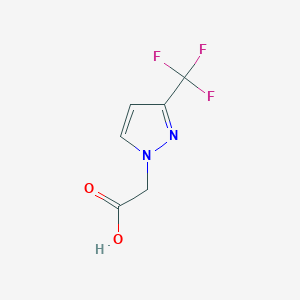

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid

Beschreibung

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid is a pyrazole derivative with the molecular formula C₇H₆F₃N₂O₂ (calculated molecular weight: 208.12 g/mol) and CAS number 1003320-00-0 . The compound features a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and an acetic acid moiety at the 1-position. The -CF₃ group enhances lipophilicity and metabolic stability, making this compound valuable in pharmaceutical and agrochemical research .

Eigenschaften

IUPAC Name |

2-[3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c7-6(8,9)4-1-2-11(10-4)3-5(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIGZYNSHOYHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366195 | |

| Record name | [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926241-24-9 | |

| Record name | [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Condensation of Trifluoromethylated 1,3-Dicarbonyls with Hydrazines

This classical method involves the reaction of trifluoromethylated 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives to form the pyrazole ring. For example, ethyl 2-[3-(trifluoromethyl)pyrazol-1-yl]acetate can be synthesized by condensation of ethyl trifluoroacetylacetate with hydrazine or methylhydrazine under acidic conditions.

- Reaction conditions typically involve mild heating (50–140 °C) in aqueous or alcoholic media without additional organic solvents.

- Acid catalysts such as sulfuric acid, acetic acid, trifluoroacetic acid, or methanesulfonic acid are used in catalytic amounts (0.001 to 0.25 equivalents relative to starting material) to promote cyclization.

- The reaction proceeds with high selectivity for the 3-trifluoromethyl isomer over other positional isomers.

One-Pot Synthesis Using Nitrile Imines and Mercaptoacetaldehyde

A more recent and practical approach involves the in situ generation of trifluoroacetonitrile imines, which undergo (3 + 3)-annulation with mercaptoacetaldehyde (a surrogate for acetylene) to form intermediate heterocycles. Subsequent dehydration and ring contraction steps yield 1-aryl-3-trifluoromethylpyrazoles.

- This method offers excellent regio- and chemoselectivity.

- It uses readily available and safe starting materials.

- The reaction is scalable and tolerant of various functional groups.

- The process avoids harsh conditions and special equipment.

Conversion to (3-Trifluoromethyl-pyrazol-1-yl)-acetic Acid

The acetic acid moiety is introduced typically by hydrolysis of ester intermediates such as ethyl 2-[3-(trifluoromethyl)pyrazol-1-yl]acetate.

- Hydrolysis is performed using potassium tert-butoxide in ethanol-water mixtures at around 60 °C.

- The reaction mixture is stirred overnight to ensure complete conversion.

- Acidification of the aqueous layer to pH 2 with concentrated hydrochloric acid allows extraction of the acid product.

- The isolated this compound is obtained in high yield (around 86%) as an orange solid.

Representative Experimental Data

Selectivity and Yield Considerations

- The selectivity for the 3-trifluoromethyl isomer over the 5-trifluoromethyl isomer is influenced by reaction temperature, acid catalyst type, and molar ratios.

- Optimized conditions achieve selectivity ratios up to 96:4 with yields around 86–87%.

- The one-pot nitrile imine method provides high yields (up to 93%) and allows for further functionalization of the pyrazole ring.

Summary of Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Condensation with hydrazines | Well-established, high selectivity, good yields | Requires acid catalysts, moderate temperatures |

| One-pot nitrile imine annulation | Mild conditions, scalable, functional group tolerance | More complex starting materials, multi-step cascade reactions |

| Hydrolysis of ester intermediates | Straightforward, high yield of acid product | Requires careful pH control and extraction steps |

Analyse Chemischer Reaktionen

Types of Reactions

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or water.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

The compound exhibits notable pharmacological properties due to the presence of both hydrazide and pyrazole functionalities. Research indicates that derivatives of pyrazole compounds can demonstrate significant biological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including lung, breast, colorectal, and prostate cancers. The incorporation of trifluoromethyl groups has been linked to enhanced efficacy against these cancer types.

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, with some exhibiting activities comparable to established anti-inflammatory drugs such as diclofenac sodium .

- Antimicrobial Activity : The presence of the hydrazide group can enhance the compound's interaction with biological targets, potentially leading to antimicrobial effects against various pathogens.

Agricultural Chemistry

Agrochemical Applications

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid is being explored for its potential in developing new agrochemicals. Its unique structure may allow it to serve as a building block for synthesizing herbicides and fungicides. The trifluoromethyl group enhances lipophilicity, which could improve the bioavailability and efficacy of agricultural products .

Materials Science

Development of Advanced Materials

The electronic properties of this compound make it a candidate for applications in materials science. Its potential use in organic semiconductors and photovoltaic cells is under investigation due to its ability to influence charge transport properties .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Formation of the Pyrazole Ring : Typically involves reactions with trifluoromethylated precursors followed by acylation reactions to introduce the acetic acid moiety.

- Hydrazide Formation : The compound can also be synthesized via hydrazide reactions, which enhance its reactivity and biological activity.

Table 1: Summary of Biological Activities

Table 2: Synthetic Methods Overview

| Method | Description |

|---|---|

| Pyrazole Ring Formation | Involves reactions with trifluoromethylated precursors; subsequent acylation introduces acetic acid moiety |

| Hydrazide Synthesis | Enhances reactivity; often involves specific reaction conditions for optimal yield |

Wirkmechanismus

The mechanism of action of (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid with its analogs:

Key Observations:

Substituent Effects: The -CF₃ group in this compound increases molecular weight and lipophilicity compared to methyl (-CH₃) or amino (-NH₂) substituents . Positional Isomerism: The 4-substituted analog (CAS 1314923-82-4) has a lower molecular weight (194.11 vs. 208.12) due to differences in carbon count, which may alter binding interactions in biological systems .

Electronic Properties :

- The -CF₃ group is strongly electron-withdrawing, enhancing acidity of the acetic acid moiety compared to electron-donating groups like -CH₃ .

Biologische Aktivität

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid, with the chemical formula C6H5F3N2O2 and CAS No. 345637-71-0, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

The compound features a trifluoromethyl group, which significantly influences its biological activity. The presence of this group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Anticancer Activity

Research has indicated that compounds containing the pyrazole structure, including this compound, exhibit significant anticancer properties. A study found that derivatives of pyrazole can inhibit microtubule assembly and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells. Specifically, compounds similar to this compound were shown to enhance caspase-3 activity, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Apoptosis induction |

| 7h | MDA-MB-231 | 10.0 | Microtubule destabilization |

| 10c | HepG2 | 2.5 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In vivo experiments showed that these compounds could significantly reduce inflammation in animal models .

Table 2: Anti-inflammatory Activity

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| 150a | 5.40 | COX-1 |

| 150b | 0.01 | COX-2 |

| 150c | 1.78 | 5-LOX |

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported were as low as 0.78–3.125 μg/ml, indicating potent bactericidal effects .

Table 3: Antimicrobial Efficacy

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 0.78 |

| Bacillus subtilis | 1.56 |

| Enterococcus faecalis | 3.125 |

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Pathways : The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory effects.

- Induction of Apoptosis : Through modulation of cellular pathways, it promotes apoptotic processes in cancer cells.

- Microtubule Destabilization : It disrupts microtubule formation, essential for cell division, thereby exerting cytotoxic effects on cancer cells.

Case Studies

A notable case study involved the administration of a pyrazole derivative in a mouse model of rheumatoid arthritis. The results showed a marked reduction in joint swelling and inflammation markers compared to controls, supporting its potential application in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid?

Methodological Answer: The synthesis typically involves coupling pyrazole derivatives with acetic acid moieties. Key steps include:

- Step 1: Reacting 3-trifluoromethylpyrazole with a bromo- or chloro-acetic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-acetic acid linkage .

- Step 2: Purification via recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .

- Yield Optimization: Microwave-assisted synthesis (e.g., 100°C, 30 min) can improve reaction efficiency compared to traditional reflux methods .

Q. How is structural characterization performed for this compound?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Peaks at δ 3.8–4.2 ppm (acetic acid CH₂) and δ 6.5–7.5 ppm (pyrazole protons) confirm the core structure .

- ¹⁹F NMR: A singlet near δ -60 ppm confirms the trifluoromethyl group .

- X-ray Crystallography: Use SHELX-97 for structure refinement. ORTEP-III (with GUI) visualizes bond lengths/angles, e.g., C=O bond ~1.21 Å and pyrazole ring planarity .

- FTIR: Stretching vibrations at 1700–1720 cm⁻¹ (C=O) and 1120–1150 cm⁻¹ (C-F) .

Q. What are the solubility and storage recommendations for this compound?

Methodological Answer:

- Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Limited solubility in water (<1 mg/mL at 25°C) due to the hydrophobic trifluoromethyl group .

- Storage: Store in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can mechanistic insights into the formation of this compound be obtained?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via LC-MS to identify intermediates. For example, detect the pyrazole anion intermediate (m/z ~150) during nucleophilic substitution .

- Isotopic Labeling: Use ¹³C-labeled acetic acid derivatives to trace bond formation. Analyze isotopic shifts in NMR or mass spectra .

- DFT Calculations: Model transition states (e.g., B3LYP/6-31G*) to predict activation energies for the coupling step .

Q. How do computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies (e.g., using Gaussian 09) to identify reactive sites. The pyrazole N-atoms (HOMO-rich) are prone to electrophilic attacks, while the acetic acid moiety participates in hydrogen bonding .

- Molecular Dynamics (MD) Simulations: Simulate solvation effects in DMSO to assess nucleophilic substitution barriers. High polarity solvents stabilize charged intermediates, reducing activation energy .

Q. How should researchers resolve contradictions in NMR data for this compound?

Methodological Answer:

- Issue: Overlapping peaks in ¹H NMR (e.g., pyrazole vs. acetic acid protons).

- Resolution:

- Use 2D NMR (COSY, HSQC) to assign protons. For example, HSQC correlates δ 4.0 ppm (CH₂) with a ¹³C signal at ~40 ppm .

- Variable-temperature NMR (e.g., 25°C to 60°C) to distinguish dynamic effects like tautomerism in the pyrazole ring .

- Validation: Compare experimental data with computed NMR shifts (e.g., ACD/Labs or ChemDraw predictions) .

Q. What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

- Common Byproducts: Dimerization of pyrazole or incomplete trifluoromethylation.

- Mitigation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.